molecular formula C25H29N3O3 B1193314 NPD-048

NPD-048

Cat. No.: B1193314
M. Wt: 419.525
InChI Key: YALZXZYFCQHHIY-RTWAWAEBSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NPD-048 is a phthalazinone derivative identified as a potent inhibitor of Trypanosoma cruzi, the protozoan responsible for Chagas disease. Structurally, it belongs to the phosphodiesterase (PDE) inhibitor class, targeting the catalytic domain of T. brucei PDE-B1, as demonstrated by its co-crystal structure resolved at 2.24 Å resolution via X-ray diffraction . This compound exhibits selective antitrypanosomal activity with an EC50 range of 4.8–25.5 μM, outperforming the reference drug benznidazole (EC50: 35.6 ± 11.4 μM) in in vitro studies . Its mechanism involves disrupting cyclic nucleotide signaling pathways critical for parasite survival, positioning it as a promising candidate for neglected tropical disease therapeutics.

Properties

Molecular Formula

C25H29N3O3

Molecular Weight

419.525

IUPAC Name

3-(5-(cis-3-Cycloheptyl-4-oxo-3,4,4a,5,8,8a-hexahydrophthalazin-1-yl)-2-methoxyphenyl)propiolamide

InChI

InChI=1S/C25H29N3O3/c1-31-22-14-12-18(16-17(22)13-15-23(26)29)24-20-10-6-7-11-21(20)25(30)28(27-24)19-8-4-2-3-5-9-19/h6-7,12,14,16,19-21H,2-5,8-11H2,1H3,(H2,26,29)/t20-,21+/m1/s1

InChI Key

YALZXZYFCQHHIY-RTWAWAEBSA-N

SMILES

O=C(N)C#CC1=CC(C2=NN(C3CCCCCC3)C([C@@]4([H])CC=CC[C@@]24[H])=O)=CC=C1OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NPD-048;  NPD 048;  NPD048

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Efficacy and Toxicity Profiles

NPD-048 was evaluated alongside two structural analogs (NPD-001, NPD-040) and benznidazole. Key findings include:

Compound EC50 (μM) Toxicity (In Vivo) Selectivity Index (SI)
This compound 4.8–25.5 None observed >10
NPD-001 6.2–18.3 High 2.5
NPD-040 8.1–22.7 None observed >8
Benznidazole 35.6 ± 11.4 Moderate 3.1

This compound and NPD-040 exhibited comparable efficacy but superior safety profiles compared to NPD-001 and benznidazole.

Structural and Mechanistic Advantages

The crystal structure of this compound bound to T. brucei PDE-B1 reveals critical interactions:

  • Hydrogen bonding with residues Gln-507 and Asp-507.
  • Hydrophobic interactions with Phe-506 and Ile-510. These interactions stabilize the inhibitor-enzyme complex, explaining its nanomolar affinity and specificity for parasitic PDEs over human isoforms . In contrast, benznidazole lacks a defined enzymatic target, relying on non-specific redox cycling for trypanocidal effects, which contributes to host toxicity .

Physicochemical and Pharmacokinetic Properties

  • Molecular weight : ~300–400 Da (estimated from analogs).
  • LogP : ~2–3 (predicted for optimal membrane permeability).
  • Hydrogen bond acceptors/donors: 5/2 (supports solubility and target engagement).

Comparatively, benznidazole has a lower molecular weight (260.2 Da) but higher LogP (~2.5), correlating with its broader tissue distribution and side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NPD-048
Reactant of Route 2
Reactant of Route 2
NPD-048

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.